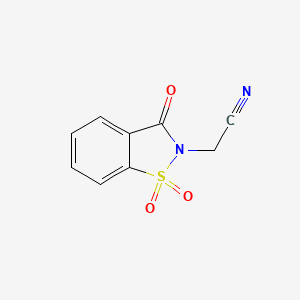

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

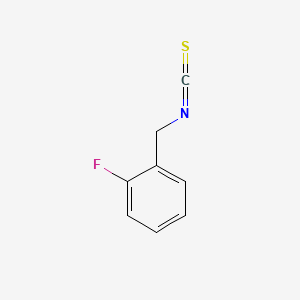

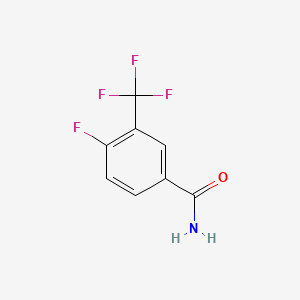

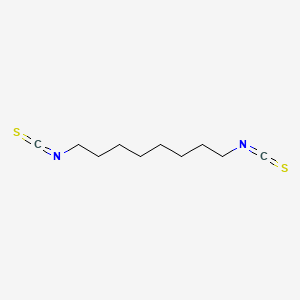

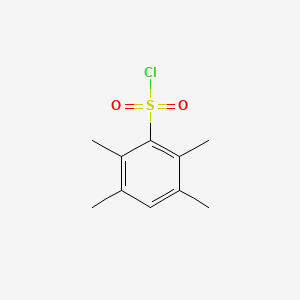

The compound (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile is a derivative of 2-oxo-3(2H)-benzothiazolineacetonitrile, which is a class of compounds that have been synthesized and studied for their chemical properties and potential applications. The compound of interest is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms, and an acetonitrile group, which includes a nitrile functional group (C≡N).

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 2-oxo-3(2H)-benzothiazolineacetonitrile have been synthesized using two main methods: the reaction of 2-benzothiazolinones with chloroacetonitrile under basic conditions, and the dehydration of 2-oxo-3(2H)-benzothiazolineacetamides with phosphorus oxychloride or pentoxide . These methods have been reported to yield the desired acetonitriles in excellent yields.

Molecular Structure Analysis

The molecular structure of related compounds, such as (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile, has been elucidated using various spectroscopic techniques including IR, 1H NMR, and 13C NMR spectra . X-ray analysis has confirmed the structures of these compounds, indicating that the cyanomethyl group is bonded to the benzoxazole ring through a sulfur atom. Although the specific molecular structure analysis of (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile is not provided, similar analytical techniques would likely be employed to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of the acetonitriles has been explored, with reactions such as the reaction of acetonitriles with hydroxylamine to afford N-hydroxy-2-oxo or thioxo-3(2H)-benzothiazolineethanimidamide and related products . These reactions expand the chemical versatility of the benzothiazolineacetonitrile derivatives and provide pathways to synthesize a variety of related compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Photoisomerization and Photophysical Properties

- Photoisomerization : The compound demonstrates a novel photoconversion under specific conditions, converting 4-hydroxy-1,2-bezothiazine 1,1-dioxides into 4-oxo-1,3-2H-benzothiazine 1,1-dioxides upon UV irradiation in solvents like methanol or acetonitrile (Elghamry, Döpp & Henkel, 2007).

- Chemiluminescence : Certain dioxetanes bearing this compound undergo base-induced decomposition with high efficiency and light emission in both aqueous and acetonitrile solutions, indicating potential in chemiluminescence studies (Matsumoto et al., 2005).

Synthesis of Biologically Active Compounds

- Anti-microbial Agents : It serves as a precursor in synthesizing various compounds with anti-microbial properties. For example, its derivatives demonstrated moderate to significant anti-bacterial and anti-fungal activities in certain studies (Ahmad et al., 2011).

- Antitumor Evaluation : Derivatives of this compound have been evaluated for their cytotoxicity against various human tumor and normal cell lines, showing significant inhibitory effects in some cases, which suggests potential applications in antitumor studies (Al-Omran, Mohareb & El-Khair, 2014).

Chemical Synthesis and Material Science

- Synthesis of Functionalized Compounds : This compound is used in the synthesis of various functionalized derivatives, such as 2-indolizin-3-yl-1,3-benzothiazoles, which have been confirmed by X-ray diffractometry, indicating potential in material science applications (Yavari, Ghafouri, Naeimabadi & Halvagar, 2017).

- Reaction with α-Oxoketenes : Its reaction with α-oxoketenes leads to the synthesis of pyrimidinone derivatives, demonstrating its utility in creating new chemical structures (Zahedifar & Sheibani, 2016).

properties

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOUGZKBOROESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286377 |

Source

|

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile | |

CAS RN |

52188-12-2 |

Source

|

| Record name | 52188-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)